1-(Ethylsulfonyl)piperidine-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S/c1-2-14(12,13)10-5-3-4-7(6-10)8(9)11/h7H,2-6H2,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLCRTCGZHRYPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations for 1 Ethylsulfonyl Piperidine 3 Carboxamide Derivatives
Strategies for Stereoselective and Regioselective Functionalization of the Piperidine (B6355638) Ring
The precise control over the placement and stereochemistry of substituents on the piperidine ring is paramount for modulating biological activity. Modern synthetic strategies have moved beyond classical ring formation to focus on the direct functionalization of pre-existing piperidine systems.
Key strategies include:
Catalyst and Protecting Group-Controlled C-H Functionalization : The site-selectivity of C-H functionalization on the piperidine ring can be directed by the choice of catalyst and the nature of the nitrogen-protecting group. nih.govnih.gov For instance, rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes have been employed to achieve selective functionalization at the C2, C3, or C4 positions. nih.govnih.gov The use of an N-Boc protecting group with a specific rhodium catalyst like Rh2(R-TCPTAD)4 can direct substitution to the C2 position. nih.govnih.gov In contrast, different catalyst systems can favor functionalization at the C4 position. nih.govnih.gov
Indirect Functionalization via Tetrahydropyridine Intermediates : The C3 position, which is electronically deactivated towards direct C-H insertion due to the inductive effect of the nitrogen atom, can be functionalized indirectly. nih.gov A common approach involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a reductive, stereoselective ring-opening of the resulting cyclopropane (B1198618) to introduce substituents at the C3 position. nih.govnih.gov
Nucleophilic Addition to Enecarbamates : Highly stereoselective carbolithiation reactions of α-aryl piperidine enecarbamates provide a direct route to vicinally-substituted (C2, C3) piperidine compounds. rsc.org This method allows for the controlled addition of alkyllithium reagents across the double bond, with the potential to trap the resulting carbanion intermediate with various electrophiles for further diversification. rsc.org
These approaches enable the creation of a library of positional and stereo-isomers, which is essential for detailed structure-activity relationship (SAR) studies.
Methods for N-1 Sulfonylation: Focus on Ethylsulfonyl Group Introduction
The introduction of the ethylsulfonyl group at the N-1 position of the piperidine ring is a critical step in the synthesis of the target compound and its analogues. This transformation typically involves the reaction of a secondary amine (the piperidine nitrogen) with an ethylsulfonylating agent.
The most common method is the reaction of a piperidine-3-carboxamide derivative with ethylsulfonyl chloride in the presence of a base. evitachem.com The base, often an organic amine like triethylamine (B128534) or an inorganic base like sodium hydroxide, is used to neutralize the hydrochloric acid generated during the reaction. nih.govmdpi.com The reaction conditions, such as solvent (e.g., dichloromethane, THF) and temperature, are controlled to ensure high yield and purity. evitachem.comnih.gov
| Reagent 1 | Reagent 2 | Base | Solvent | Product | Ref |
| Piperidine-3-carboxylic acid derivative | Ethylsulfonyl chloride | Triethylamine / NaOH | Dichloromethane / THF | 1-(Ethylsulfonyl)piperidine-3-carboxylic acid derivative | evitachem.comnih.gov |
| Trimetazidine (a piperazine (B1678402) derivative) | Methylsulfonyl chloride | Triethylamine | Dichloromethane | 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | mdpi.com |
This table presents generalized reaction conditions for N-sulfonylation based on analogous syntheses.
Amide Coupling Approaches in Sulfonamide Synthesis
While the direct reaction with sulfonyl chlorides is prevalent, recent advancements have focused on creating sulfonamides—bioisosteres of amides—from more readily available starting materials like carboxylic acids and amines. acs.orgnih.gov One innovative strategy merges traditional amide coupling partners to generate sulfonamides. acs.orgnih.govacs.org This involves a copper-catalyzed process that converts aromatic acids into sulfonyl chlorides in situ, which are then reacted with an amine in a one-pot procedure. acs.orgnih.gov This method avoids the need to pre-functionalize the starting materials and is applicable to a wide range of substrates. acs.orgnih.govacs.org Such a strategy could be adapted for the synthesis of N-1-sulfonylated piperidines, potentially starting from a carboxylic acid precursor to the ethylsulfonyl group.
Synthesis of Diverse Carboxamide Analogues at the C-3 Position
The carboxamide group at the C-3 position is a key site for introducing structural diversity to explore SAR. nih.govnih.gov The standard and most versatile method for creating a library of analogues is through amide coupling reactions.
This involves coupling the carboxylic acid of a protected 1-(ethylsulfonyl)piperidine-3-carboxylic acid intermediate with a diverse panel of primary or secondary amines. nih.govuea.ac.uk Common coupling reagents are used to activate the carboxylic acid, facilitating the formation of the amide bond.
Common Amide Coupling Reagents and Conditions:
EDCI/DMAP: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 4-dimethylaminopyridine (B28879) (DMAP) is a widely used system for promoting amide bond formation. nih.gov
EDCI/HOBt: The use of EDCI with hydroxybenzotriazole (B1436442) (HOBt) is another effective combination that minimizes side reactions and racemization. uea.ac.uk
Cyanuric Chloride: This reagent has been used for the mild and efficient synthesis of sulfonamides from amine-derived sulfonate salts. organic-chemistry.org
A general procedure involves stirring the N-sulfonylated piperidine-3-carboxylic acid intermediate with the desired amine in an anhydrous solvent like dichloromethane, followed by the addition of the coupling reagents. nih.gov This approach has been successfully used to synthesize extensive libraries of piperidine-3-carboxamide derivatives with varying substituents on the amide nitrogen. nih.govmdpi.com
Design and Synthesis of Chemically Activated Precursors for Derivatization
The efficient synthesis of complex derivatives relies on the use of versatile and chemically activated precursors. These intermediates are designed to be readily functionalized in subsequent steps.
N-Boc-piperidine-3-carboxylic acid : This is a key precursor where the piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. researchgate.net The Boc group is stable under many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid or HCl in dioxane), allowing for subsequent N-functionalization, such as the introduction of the ethylsulfonyl group. nih.govuea.ac.uk The carboxylic acid at C-3 is available for amide coupling reactions.
Activated Pyridines and Tetrahydropyridines : Asymmetric dearomatization of activated pyridines offers a powerful chemo-enzymatic route to chiral substituted piperidines. acs.orgnih.gov This involves a stereoselective cascade reaction, for example, using an amine oxidase and an ene-imine reductase, to convert N-substituted tetrahydropyridines into stereo-defined piperidines. acs.orgnih.gov These chiral piperidine precursors can then be elaborated into complex target molecules.
Cyclization Precursors : Piperidine carboxamides themselves can act as precursors for further chemical transformations. For instance, they can be cyclized using reagents like chlorocarbonylsulfenyl chloride to form piperidin-3-yl-oxathiazol-2-ones, which are electrophilic moieties designed to interact with biological targets. researchgate.net
The use of such precursors facilitates a modular approach to synthesis, where different building blocks can be introduced systematically to build a library of analogues. news-medical.net
Novel Catalytic and Reaction Methodologies for Building Complex Analogues
The quest for more efficient and sustainable synthetic routes has led to the development of novel catalytic systems and reaction methodologies applicable to the synthesis of complex piperidine derivatives.
Multicomponent Reactions (MCRs) : MCRs are highly efficient processes that combine three or more starting materials in a single step to form a complex product, incorporating most of the atoms from the reactants. mdpi.com A piperidine-iodine dual catalyst system has been developed for the one-pot, three-component synthesis of coumarin-3-carboxamides, demonstrating the power of this approach for rapidly building molecular complexity. mdpi.com Such strategies could be adapted to construct highly substituted piperidine-3-carboxamide cores.
Biocatalysis : Enzymes offer unparalleled stereoselectivity under mild reaction conditions. A recently developed two-stage process combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling. news-medical.net In the first step, enzymes are used to selectively add a hydroxyl group to the piperidine ring. This is followed by nickel-electrocatalyzed radical cross-coupling to form new carbon-carbon bonds, drastically simplifying the synthesis of complex piperidines. news-medical.net
Chemo-enzymatic Cascades : Combining chemical synthesis with biocatalysis provides powerful routes to chiral molecules. acs.org A chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to produce substituted piperidines with high stereochemical precision. acs.orgnih.gov This involves a one-pot amine oxidase/ene-imine reductase cascade to convert tetrahydropyridines into specific stereoisomers of substituted piperidines. acs.orgnih.gov
These cutting-edge methodologies represent a significant advance, enabling the construction of complex and diverse 1-(ethylsulfonyl)piperidine-3-carboxamide analogues with greater efficiency and control than traditional methods. news-medical.netnih.gov
Mechanistic Organic Chemistry of Amide and Sulfonyl Reactivity Within the 1 Ethylsulfonyl Piperidine 3 Carboxamide Core
Detailed Analysis of Amide Bond Reactivity and Activation Mechanisms
Amide bonds are generally characterized by their low reactivity, a consequence of the resonance stabilization between the nitrogen lone pair and the carbonyl π-system. nih.govmdpi.com This delocalization increases the stability of the amide group, making the carbonyl carbon less electrophilic compared to ketones or esters. nih.gov Consequently, reactions involving the cleavage or transformation of the amide bond in 1-(Ethylsulfonyl)piperidine-3-carboxamide typically necessitate an activation step to overcome this inherent stability. mdpi.com
Electrophilic activation is a common strategy, often employing oxophilic reagents like triflic anhydride (B1165640) (Tf₂O) or oxalyl chloride. nih.govnih.gov These reagents react with the amide oxygen to form a highly reactive intermediate, which is more susceptible to nucleophilic attack. Another approach involves the use of dehydrating agents, such as N,N'-dicyclohexylcarbodiimide (DCC) and its water-soluble variant 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate amide bond formation under mild, neutral conditions by activating the corresponding carboxylic acid. masterorganicchemistry.com
Nucleophilic Attack and Cleavage Pathways of Carboxamide Groups
Once activated, the carboxamide group of this compound is susceptible to nucleophilic attack. A fundamental reaction pathway is hydrolysis, which leads to the cleavage of the amide bond to form the corresponding carboxylic acid and ammonia. The hydrolysis of an unactivated amide bond is exceedingly slow under neutral pH. researchgate.net However, the reaction can be accelerated by intramolecular catalysis if a suitably positioned functional group is present. researchgate.net In the case of the target molecule, cleavage typically follows a nucleophilic acyl substitution mechanism where a nucleophile (e.g., water, hydroxide, or an alcohol) attacks the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the nitrogen-containing group. masterorganicchemistry.com The specific pathway can be influenced by reaction conditions, such as pH and the nature of the nucleophile.
Role of Adjacent Substituents in Amide Bond Modulation
The substituents on the piperidine (B6355638) ring play a crucial role in modulating the reactivity of the amide bond. The ethylsulfonyl group at the N1 position is strongly electron-withdrawing. This effect reduces the electron density on the piperidine nitrogen, which in turn decreases the extent of resonance stabilization of the C3-carboxamide group. This reduction in amidic character renders the carbonyl carbon more electrophilic and thus more reactive toward nucleophiles.
Furthermore, steric and conformational effects are significant. For N-acyl piperidines, restricted rotation around the amide bond can lead to distinct E and Z rotamers (conformational isomers). nih.govresearchgate.net The equilibrium between these rotamers can be influenced by non-covalent interactions with adjacent substituents. nih.gov In this compound, the orientation of the ethylsulfonyl group and the conformation of the piperidine chair can sterically hinder or favor the approach of nucleophiles to the amide carbonyl, thereby modulating its reactivity.
Investigation of Sulfonyl Group Participation in Reaction Pathways
Beyond its electronic influence, the ethylsulfonyl group itself can participate in reactions. It can function as a leaving group in nucleophilic substitution reactions, although this typically requires harsh conditions. evitachem.com More commonly, the sulfur atom is electrophilic and can be attacked by strong nucleophiles. The sulfonyl group can also be a target for reduction, potentially yielding different sulfur-containing derivatives. evitachem.com In reaction mechanisms, the sulfonyl oxygens can act as hydrogen bond acceptors, potentially stabilizing transition states or intermediates through intramolecular or solvent-mediated interactions. This participation is analogous to how sulfonamide moieties interact with biological targets, forming hydrogen bond networks that stabilize binding. acs.orgacs.org
Intramolecular and Intermolecular Interactions Influencing Molecular Stability and Transformation
The stability and reactivity of this compound are heavily influenced by a network of non-covalent interactions. The primary functional groups for these interactions are the amide N-H (a hydrogen bond donor), the amide carbonyl oxygen (a hydrogen bond acceptor), and the two sulfonyl oxygens (strong hydrogen bond acceptors).
Intramolecular Interactions: The molecule can adopt specific conformations to facilitate intramolecular hydrogen bonding. For instance, a hydrogen bond could form between the amide N-H proton and one of the sulfonyl oxygen atoms. Such an interaction would constrain the conformation of the piperidine ring and the orientation of its substituents, thereby influencing the molecule's stability and the accessibility of its reactive sites.
Quantum-Chemical Elucidation of Reaction Intermediates and Transition States
Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the mechanistic details of reactions involving this compound. figshare.comnih.gov These computational studies provide insight into the electronic structure, stability, and reactivity of the molecule that may be difficult to obtain experimentally.
DFT calculations can be used to determine key molecular properties. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to predict reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. figshare.com Furthermore, the Molecular Electrostatic Potential (MEP) can be mapped onto the molecule's electron density surface. This map visually identifies electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack), providing a predictive model for regioselectivity in chemical reactions. figshare.commdpi.com
For mechanistic elucidation, computational methods can model the entire reaction coordinate for processes like amide hydrolysis or nucleophilic substitution. By calculating the energies of reactants, products, and, most importantly, the transition states and intermediates that connect them, chemists can determine activation energies and reaction enthalpies. evitachem.comacs.org This allows for the comparison of different possible pathways, helping to identify the most energetically favorable mechanism and providing a deeper understanding of how substituents and conformational changes influence the molecule's transformative potential.
Computational Chemistry Applications for the Elucidation and Design of 1 Ethylsulfonyl Piperidine 3 Carboxamide Analogues
Molecular Docking and Virtual Screening for Predictive Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely employed in drug discovery to understand how ligands, such as analogues of 1-(Ethylsulfonyl)piperidine-3-carboxamide, interact with their biological targets at the molecular level. Virtual screening, which often utilizes docking, involves the computational screening of large libraries of compounds to identify those most likely to bind to a specific target receptor. nih.gov
In the study of piperidine-3-carboxamide derivatives, molecular docking has been instrumental in elucidating key binding modes. For instance, in the development of novel inhibitors for Cathepsin K, a target for osteoporosis, docking studies revealed that piperidine-3-carboxamide analogues can effectively occupy the active site. nih.gov One potent derivative, compound H-9, demonstrated a complex network of interactions with key residues. nih.gov The piperidyl group was shown to form σ-π hydrophobic interactions, while the amide group participated in classical hydrogen bonding with Asn161. nih.gov These predictive models are crucial for understanding the structure-activity relationship (SAR) and guiding the design of more potent inhibitors. nih.gov
The process often involves preparing a protein structure, typically from the Protein Data Bank (PDB), and then docking candidate ligands into a defined binding site. mdpi.commdpi.com The results are scored based on the predicted binding affinity, allowing for the ranking of compounds. nih.gov This methodology enables the rapid assessment of vast chemical libraries, prioritizing a smaller, more manageable number of candidates for synthesis and experimental testing. mdpi.com
| Compound | Target | Key Interacting Residues | Type of Interactions |
| Compound H-9 (piperidine-3-carboxamide derivative) | Cathepsin K | Tyr67, Trp26, Gly65, Asn161, Cys25, His162 | π-π and σ-π hydrophobic interactions, non-classical hydrogen bonds, classical hydrogen bonds. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary with time. nih.gov This approach is crucial for validating docking results and understanding the nuanced dynamics of binding. mdpi.com
For analogues of this compound, MD simulations can assess the stability of the predicted binding pose. By monitoring metrics such as the root-mean-square deviation (RMSD) of the protein and ligand, researchers can determine if the ligand remains stably bound within the active site. nih.govmdpi.com Furthermore, root-mean-square fluctuation (RMSF) analysis can highlight the flexibility of different parts of the protein upon ligand binding. mdpi.com
These simulations are also used to study the role of solvent molecules and to calculate binding free energies, which can provide a more accurate prediction of binding affinity than docking scores alone. nih.gov For example, MD simulations performed on fructose-1,6-bisphosphatase inhibitors, including related N-arylsulfonyl-carboxamide derivatives, confirmed that screened compounds could bind stably to the target protein in a dynamic environment, validating the initial docking predictions. mdpi.com
| Simulation Technique | Purpose | Key Metrics | Insights Gained |
| Molecular Dynamics (MD) | Assess stability of ligand-protein complex. mdpi.com | Root-Mean-Square Deviation (RMSD) | Confirms stability of the binding pose over time. nih.gov |
| Analyze conformational changes. mdpi.com | Root-Mean-Square Fluctuation (RMSF) | Identifies flexible regions of the protein and ligand. mdpi.com | |
| Refine binding mode prediction. | Hydrogen bond analysis | Details the persistence of key interactions. mdpi.com | |
| Calculate binding free energy. | MM/GBSA or MM/PBSA | Provides a more accurate estimation of binding affinity. mdpi.com |
Density Functional Theory (DFT) and Quantum-Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum-chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic properties of molecules. mdpi.com These methods are used to calculate a molecule's electronic structure, which in turn allows for the prediction of various properties such as molecular geometry, vibrational frequencies, and reactivity. nih.govnih.gov For this compound and its analogues, DFT can be used to understand the distribution of electron density, identify the most reactive sites, and calculate properties that correlate with biological activity.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. mdpi.com Molecular Electrostatic Potential (MEP) maps can also be generated to identify the electrophilic and nucleophilic sites within a molecule, which is crucial for understanding how it will interact with its biological target. jksus.org These theoretical calculations can be compared with experimental data, such as FT-IR and NMR spectra, to validate the computational model. nih.govnih.gov Such studies help in building a comprehensive profile of a molecule's reactivity and its potential for forming specific interactions like hydrogen bonds. jksus.org
| Quantum Chemical Method | Calculated Property | Application in Drug Design |
| Density Functional Theory (DFT) | Molecular Geometry Optimization | Determines the most stable 3D conformation of the molecule. jksus.org |
| HOMO-LUMO Energy Gap | Assesses chemical reactivity and stability. mdpi.com | |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic interactions, predicting hydrogen bonding capabilities. jksus.org | |
| Vibrational Frequencies (IR) | Validates the computed structure against experimental spectral data. nih.gov |
Structure-Based and Ligand-Based Design Principles for Optimizing Molecular Scaffolds
The design and optimization of analogues of this compound rely on two primary strategies: structure-based drug design (SBDD) and ligand-based drug design (LBDD).
Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy. crystaledges.org With the target structure known, computational methods like molecular docking can be used to design ligands that fit precisely into the binding site. crystaledges.org The analysis of co-crystal structures provides invaluable information about key interactions that are essential for binding. acs.orgacs.org For example, in the design of inhibitors based on a piperidine-3-carboxamide scaffold, identifying crucial hydrogen bonds or hydrophobic interactions with target residues allows medicinal chemists to rationally modify the scaffold to enhance potency and selectivity. nih.govnih.gov
Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. researchgate.net This approach relies on the knowledge of other molecules that bind to the target. By analyzing a set of active molecules, a pharmacophore model can be developed, which defines the essential 3D arrangement of chemical features necessary for biological activity. researchgate.net This model then serves as a template to screen for new molecules or to guide the modification of existing ones. Quantitative Structure-Activity Relationship (QSAR) models are another LBDD tool that correlates the chemical properties of a series of compounds with their biological activities. researchgate.net For piperidine-3-carboxamide analogues, LBDD can be used to identify key structural motifs responsible for their therapeutic effects by comparing potent and inactive derivatives. nih.gov
| Design Principle | Requirement | Methodology | Application to Piperidine-3-Carboxamide Analogues |
| Structure-Based Drug Design (SBDD) | 3D structure of the biological target. crystaledges.org | Molecular docking, analysis of co-crystal structures. nih.govacs.org | Rational modification of the scaffold to enhance interactions with specific residues in the target's active site. nih.gov |
| Ligand-Based Drug Design (LBDD) | A set of molecules with known activity. researchgate.net | Pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR). mdpi.comresearchgate.net | Identifying common chemical features among active analogues to guide the design of new compounds with improved potency. nih.gov |
Integration of Artificial Intelligence and Machine Learning for Accelerated Molecular Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by processing vast amounts of chemical and biological data to predict compound properties and generate novel molecular structures. nih.govmdpi.com These technologies can significantly accelerate the design-synthesize-test cycle for new drug candidates like analogues of this compound.
ML models can be trained on large datasets to predict a wide range of properties, including physicochemical characteristics (e.g., solubility), pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and biological activity against various targets. mdpi.comnih.gov This predictive power allows researchers to prioritize candidates with a higher likelihood of success before committing resources to their synthesis. nih.gov For example, ML models can be developed to predict the inhibitory activity of new piperidine-3-carboxamide derivatives based on their structural features. schrodinger.com
| AI/ML Application | Description | Impact on Molecular Design |
| Predictive Modeling | Training algorithms to predict properties like bioactivity, solubility, and toxicity from molecular structure. mdpi.comnih.gov | Enables rapid screening of virtual compounds and prioritization of candidates for synthesis, reducing experimental costs. |
| Generative Models | Using deep learning to design novel molecular structures with desired properties. nih.gov | Explores vast chemical space to discover innovative scaffolds beyond existing chemical libraries. |
| Drug Repurposing | Analyzing large databases of drug-target interactions to find new therapeutic uses for existing drugs. nih.gov | Can identify new applications for existing piperidine-based compounds, shortening the development timeline. |
| Data Analysis | Processing and finding patterns in large, complex datasets from high-throughput screening and clinical trials. nih.gov | Uncovers novel structure-activity relationships and helps in target identification. |
Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of 1 Ethylsulfonyl Piperidine 3 Carboxamide and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Metabolite and Degradation Product Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying metabolites and degradation products by providing highly accurate mass measurements, which in turn allows for the determination of elemental compositions. nih.gov Techniques such as Ultra-High-Performance Liquid Chromatography coupled with HRMS (UHPLC-HRMS) are employed to profile the metabolic changes of parent compounds in complex biological matrices. nih.gov
In the context of 1-(Ethylsulfonyl)piperidine-3-carboxamide, HRMS would be pivotal in identifying biotransformations. The metabolic fate would likely involve oxidative pathways, and HRMS can distinguish between metabolites with very similar masses. For instance, the addition of an oxygen atom (hydroxylation) versus the loss of two hydrogen atoms (dehydrogenation) can be unequivocally identified. Novel fragmentation techniques, such as electron-activated dissociation (EAD), can further assist in pinpointing the exact sites of metabolic modification, which is often a challenge with traditional collision-induced dissociation (CID). researchgate.net
Potential metabolic pathways for this compound that could be investigated using HRMS include:
Oxidative Metabolism: Hydroxylation on the piperidine (B6355638) ring or the ethyl group.
Hydrolysis: Cleavage of the carboxamide bond to yield 1-(ethylsulfonyl)piperidine-3-carboxylic acid.
Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.
Degradation studies under various stress conditions (e.g., acid, base, oxidative, thermal) would also rely on HRMS to identify and structurally characterize the resulting impurities.
Table 1: Predicted Metabolites of this compound and their Exact Masses
| Compound Name | Molecular Formula | Predicted Monoisotopic Mass (Da) | Metabolic Pathway |
|---|---|---|---|
| This compound | C₈H₁₆N₂O₃S | 220.0882 | Parent Compound |
| Hydroxylated Metabolite | C₈H₁₆N₂O₄S | 236.0831 | Oxidation |
| Dehydrogenated Metabolite | C₈H₁₄N₂O₃S | 218.0725 | Oxidation |
| 1-(Ethylsulfonyl)piperidine-3-carboxylic acid | C₈H₁₅NO₄S | 221.0722 | Hydrolysis |
Hyphenated Chromatographic Techniques (LC-MS, GC-MS) for Complex Sample Profiling and Purity Assessment
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for analyzing complex mixtures and assessing the purity of synthesized compounds. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for non-volatile and thermally labile molecules like this compound and its derivatives. researchgate.netnih.gov
Utilizing LC-MS, a method can be developed to separate the parent compound from starting materials, synthetic intermediates, by-products, and degradation products. The high resolution of modern UHPLC systems ensures that even closely related impurities can be resolved chromatographically. mdpi.com The subsequent MS analysis provides mass information for peak identification and quantification. Purity assessment is typically performed using a UV detector in series with the MS, with the percentage purity calculated based on the relative peak areas.
Gas Chromatography-Mass Spectrometry (GC-MS) may be employed for more volatile derivatives or impurities. However, it would likely require derivatization of the polar carboxamide and sulfonyl groups to enhance volatility and thermal stability.
Table 2: Representative LC-MS Data for Purity Assessment
| Retention Time (min) | Detected m/z [M+H]⁺ | Proposed Identity | Area % |
|---|---|---|---|
| 2.54 | 130.0862 | Piperidine-3-carboxamide | 0.15 |
| 3.88 | 221.0957 | This compound | 99.72 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules. Advanced 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY/ROESY are critical for assigning the stereochemistry of chiral centers. ipb.pt For this compound, which has a chiral center at the C3 position of the piperidine ring, NOE experiments can establish the relative configuration of the carboxamide group (axial vs. equatorial) by measuring through-space proton-proton correlations.
Furthermore, dynamic NMR (DNMR) studies at variable temperatures can provide insights into conformational processes that are slow on the NMR timescale. orientjchem.org In piperidine derivatives, two key dynamic processes are often observed: the ring inversion of the chair conformation and the restricted rotation around the amide C-N bond. nih.govresearchgate.net For N-acyl piperidines, the barrier to C-N bond rotation can be significant due to the partial double-bond character of the amide. researchgate.net DNMR experiments can be used to determine the coalescence temperature and calculate the activation energy (ΔG‡) for these rotational barriers. orientjchem.orgresearchgate.net
Table 3: Typical Activation Energies for Dynamic Processes in N-Acyl Piperidine Derivatives
| Dynamic Process | Compound Class | Typical ΔG‡ (kJ/mol) | Reference |
|---|---|---|---|
| Amide C-N Rotation | N-Benzoyl Piperidines | 57 - 61 | researchgate.net |
X-ray Crystallography for Solid-State Conformational and Intermolecular Interaction Analysis
Single-crystal X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. mdpi.com This technique can precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation. researchgate.net
For this compound, an X-ray crystal structure would confirm the expected chair conformation of the piperidine ring. nih.gov It would also reveal the precise orientation of the ethylsulfonyl group at the N1 position and the carboxamide group at the C3 position, including whether they adopt axial or equatorial positions. nih.gov The solid-state conformation is often the lowest energy conformer, but it can be influenced by crystal packing forces. nih.govmdpi.com
Moreover, X-ray crystallography elucidates the network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. researchgate.net In this molecule, the amide N-H protons and the carbonyl oxygen of the carboxamide group, as well as the sulfonyl oxygens, are all potential hydrogen bond donors and acceptors, respectively, and are likely to be involved in extensive hydrogen bonding networks within the crystal structure.
Table 4: Representative Crystallographic Data for a Substituted Piperidine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.5982 |
| b (Å) | 8.4705 |
| c (Å) | 14.8929 |
| β (°) | 97.430 |
| Volume (ų) | 1325.74 |
| Z (molecules/unit cell) | 4 |
(Data based on a representative functionalized piperazine (B1678402) derivative nih.govresearchgate.net)
Spectroscopic Probes for Real-time Reaction Monitoring
Monitoring chemical reactions in real-time is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can serve as powerful probes for this purpose.
The synthesis of this compound, likely involving the reaction of piperidine-3-carboxamide with ethylsulfonyl chloride, could be monitored using in-situ FTIR. The reaction progress can be tracked by observing the disappearance of the vibrational bands corresponding to the reactants (e.g., the N-H stretch of the piperidine) and the simultaneous appearance of bands characteristic of the product (e.g., the S=O stretches of the sulfonamide group). This data allows for the determination of reaction endpoints and can help in identifying the formation of any significant by-products.
Table 5: Characteristic IR Vibrational Frequencies for Reaction Monitoring
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Piperidine N-H (Reactant) | Stretching | 3300 - 3500 |
| Amide C=O (Present in reactant and product) | Stretching | 1630 - 1695 |
| Sulfonyl S=O (Product) | Asymmetric & Symmetric Stretching | 1300 - 1350 & 1140 - 1160 |
Pre Clinical Pharmacological Research and Mechanistic Biological Studies of 1 Ethylsulfonyl Piperidine 3 Carboxamide Analogues
In Vitro Enzyme Inhibition and Receptor Binding Assays
Analogues of 1-(Ethylsulfonyl)piperidine-3-carboxamide have been investigated for their inhibitory activity against various enzymes and their binding affinity to specific receptors. The piperidine-3-carboxamide scaffold is a versatile template that has been explored for targeting different biological entities.
Research into a class of piperidine (B6355638) carboxamide derivatives identified a novel inhibitor of anaplastic lymphoma kinase (ALK), with an initial hit compound demonstrating an IC50 of 0.174 μM in an enzyme assay. nih.gov This finding highlights the potential of the piperidine carboxamide core in developing potent enzyme inhibitors. Further studies on related structures, such as piperazine (B1678402) sulfonamide analogues, have shown varying degrees of α-amylase inhibitory activity, with IC50 values ranging from 1.571 ± 0.05 to 3.98 ± 0.397 μM. nih.gov
In the context of receptor binding, a series of arylalkyl/arylalkylsulfonyl piperidine-based derivatives were synthesized and evaluated as sigma (σ) receptor ligands. nih.gov Notably, the 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative was identified as a potent σ1 ligand with a Ki of 0.96 ± 0.05 nM and a 96-fold selectivity over the σ2 receptor. nih.gov This demonstrates that the N-sulfonylpiperidine moiety can be a key pharmacophore for achieving high affinity and selectivity for specific receptor subtypes.
The following table summarizes the in vitro enzyme inhibition and receptor binding data for representative analogues.
| Compound Class | Target | Key Finding |
| Piperidine Carboxamide Analogue | Anaplastic Lymphoma Kinase (ALK) | IC50 = 0.174 μM for the initial hit compound. nih.gov |
| Piperazine Sulfonamide Analogues | α-Amylase | IC50 values ranging from 1.571 ± 0.05 to 3.98 ± 0.397 μM. nih.gov |
| Arylalkylsulfonyl Piperidine Derivative | Sigma-1 (σ1) Receptor | Ki = 0.96 ± 0.05 nM with 96-fold selectivity over σ2. nih.gov |
Cellular Pathway Modulation and Signal Transduction Interference
The ability of this compound analogues to modulate cellular pathways and interfere with signal transduction has been a key area of investigation, particularly in the context of cancer research.
A study focused on N-arylpiperidine-3-carboxamide derivatives, which share the core piperidine-3-carboxamide structure, revealed their capacity to induce a senescence-like phenotype in human melanoma A375 cells. nih.gov Cellular senescence is a state of irreversible cell cycle arrest, and its induction in cancer cells is a promising therapeutic strategy. The initial hit compound in this study demonstrated moderate senescence-inducing activity with an EC50 of 1.24 μM. nih.gov
The induction of senescence involves complex signal transduction pathways. While the precise targets for these piperidine-3-carboxamide derivatives are still under investigation, their ability to elicit such a profound cellular response suggests interference with key signaling nodes that control cell proliferation and survival. The observed morphological changes in the melanoma cells, such as enlarged cell size and flattened shape, are characteristic of senescent cells and indicate a significant impact on cellular signaling. nih.gov
Structure-Activity Relationship (SAR) Studies for Target-Specific Interactions
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For analogues of this compound, SAR studies have provided valuable insights into the structural requirements for their biological activity.
In the development of ALK inhibitors, SAR studies on piperidine carboxamide derivatives focused on the rapid parallel optimization of both the right-hand side (carboxamide substituent) and the left-hand side (piperidine N-substituent) of the molecule. nih.gov These efforts led to compounds with improved potency and selectivity over the related kinase, insulin-like growth factor-1 receptor (IGF1R). nih.gov The X-ray cocrystal structure of an initial hit with the ALK kinase domain revealed an unusual DFG-shifted conformation, providing a structural basis for further design and optimization. nih.gov
For the N-arylpiperidine-3-carboxamide derivatives with anti-melanoma activity, SAR studies demonstrated the importance of the piperidine-3-carboxamide moiety. The regioisomer with a piperidine-4-carboxamide functionality was found to be inactive. nih.gov Furthermore, modifications to the N-aryl group and the carboxamide substituent significantly influenced the senescence-inducing and antiproliferative activities. nih.gov
The table below outlines key SAR findings for related piperidine carboxamide analogues.
| Compound Series | Key SAR Finding | Reference |
| Piperidine Carboxamide ALK Inhibitors | Optimization of both carboxamide and N-piperidine substituents improved potency and selectivity. | nih.gov |
| N-Arylpiperidine-3-carboxamide Anti-melanoma Agents | The piperidine-3-carboxamide regioisomer is essential for activity. Modifications to the N-aryl and carboxamide groups modulate activity. | nih.gov |
| Arylalkylsulfonyl Piperidine Sigma Ligands | The length of the carbon chain in the N-sulfonyl substituent is optimal at one carbon for high σ1 affinity. | nih.gov |
Investigation of Molecular Mechanisms of Action in Cellular Models
Understanding the molecular mechanisms of action is fundamental to the development of novel therapeutic agents. For analogues of this compound, studies in cellular models have begun to elucidate their mechanisms.
The investigation of N-arylpiperidine-3-carboxamide derivatives in human melanoma A375 cells provides a key example. The primary molecular mechanism identified was the induction of a senescence-like phenotype. nih.gov This was characterized by a decrease in cell proliferation and the appearance of morphological markers of senescence. The lead compound from this study demonstrated an improved antimelanoma activity with an IC50 of 0.03 μM and a corresponding senescence-inducing EC50 of 0.04 μM. nih.gov These findings suggest that the compounds engage with cellular machinery that controls the cell cycle, leading to a non-proliferative state. Further target identification studies are ongoing to pinpoint the specific proteins and pathways involved. nih.gov
Competitive Binding and Antagonistic Activity Studies
Competitive binding and antagonistic activity studies are essential for characterizing the interaction of a compound with its biological target. While specific data for this compound analogues is limited, related studies offer valuable insights.
An in silico analysis of carboxamide derivatives of piperidine explored their potential as antagonists of the C-C chemokine receptor type 5 (CCR5), a co-receptor for HIV entry. nih.gov The study suggested that these derivatives could exhibit competitive binding to CCR5. Regression analysis indicated a potential threefold increase in competitive binding for carboxamide derivatives compared to existing sulfonyl derivatives. nih.gov Although this was a computational study, it highlights the potential for piperidine carboxamides to act as competitive antagonists at G-protein coupled receptors.
In the context of experimentally determined antagonistic activity, the development of piperidine carboxamides as potent antagonists of the transient receptor potential vanilloid-1 (TRPV1) has been reported, demonstrating the utility of this scaffold in designing receptor antagonists.
Future Research Directions and Unexplored Avenues for Sulfonylpiperidine Carboxamide Compounds
Development of Novel Synthetic Routes for Enhanced Structural Diversity
The exploration of the chemical space occupied by sulfonylpiperidine carboxamide compounds is intrinsically linked to the development of innovative and efficient synthetic methodologies. Future research will prioritize the creation of diverse compound libraries to facilitate comprehensive structure-activity relationship (SAR) studies.
A significant focus will be on the advancement of combinatorial chemistry techniques. The split-mix synthesis approach, for instance, allows for the simultaneous creation of millions of unique peptide sequences on resin beads and can be adapted for small molecule libraries. americanpeptidesociety.org This method, combined with parallel synthesis, can generate large, discrete libraries of sulfonylpiperidine carboxamides with high efficiency. 5z.comnih.gov By systematically varying the substituents on both the sulfonyl and carboxamide moieties, researchers can rapidly produce a vast array of analogs for screening.
Furthermore, the development of novel multicomponent reactions (MCRs) will be crucial. MCRs offer a streamlined approach to complex molecule synthesis by combining three or more reactants in a single step, thereby increasing efficiency and reducing waste. Designing new MCRs that incorporate the sulfonylpiperidine carboxamide core will enable the rapid generation of novel scaffolds with diverse functionalities.
The use of solid-phase synthesis will continue to be a cornerstone of library generation. 5z.com This technique allows for the easy purification of intermediates and the automation of the synthetic process, making it ideal for high-throughput synthesis. rug.nl Future efforts will likely focus on developing new linkers and solid supports that are compatible with a wider range of reagents and reaction conditions, further expanding the accessible chemical diversity.
A study on the synthesis of novel sulfonyl piperidine (B6355638) carboxamide derivatives utilized N-Boc-piperidine-3-carboxylic acid and various substituted sulfonyl chlorides, employing amide coupling agents like HATU and DIPEA to achieve good yields. researchgate.net This highlights the importance of optimizing coupling reactions to ensure the efficient and clean formation of the desired products.
| Synthetic Strategy | Description | Potential Advantages |
| Combinatorial Synthesis | Systematic and repetitive covalent linkage of various building blocks to generate a large array of structurally diverse compounds. nih.gov | Rapid generation of large and diverse libraries for high-throughput screening. |
| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. | Increased efficiency, reduced waste, and rapid access to complex molecules. |
| Solid-Phase Synthesis | Synthesis of compounds on a solid support, allowing for easy purification and automation. | High-throughput synthesis, simplified purification, and amenability to automation. |
| Optimized Coupling Reactions | The use of various coupling agents to efficiently form amide bonds. researchgate.net | Improved reaction yields and purity of the final compounds. |
Advancements in Multi-Scale Computational Modeling for Predictive Performance
Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of compound activity and the elucidation of structure-activity relationships (SAR). Future research in the field of sulfonylpiperidine carboxamides will heavily rely on the continued development and application of sophisticated computational methods.
Quantitative Structure-Activity Relationship (QSAR) studies will remain a central focus. nih.govnih.gov By correlating the structural features of a series of compounds with their biological activities, QSAR models can predict the potency of novel analogs before they are synthesized. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), will be particularly valuable. nih.govmdpi.com These approaches consider the three-dimensional shape and electronic properties of molecules, providing a more detailed understanding of the molecular features required for optimal activity. nih.gov
Machine learning and artificial intelligence (AI) are set to revolutionize computational drug design. thelifescience.org Deep learning models, for example, can be trained on large datasets of known active and inactive compounds to predict the biological activity of new molecules with high accuracy. thelifescience.org These models can identify complex patterns in the data that may not be apparent through traditional QSAR methods. The integration of AI with high-throughput screening data will create powerful predictive tools for identifying promising drug candidates from vast virtual libraries. thelifescience.org
Molecular docking simulations will continue to be used to predict the binding modes of sulfonylpiperidine carboxamides with their biological targets. This information is crucial for understanding the mechanism of action and for designing new compounds with improved affinity and selectivity.
Integration of High-Throughput Screening and Mechanistic Studies for Target Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries against biological targets. nih.gov The integration of HTS with mechanistic studies will be essential for identifying the molecular targets of sulfonylpiperidine carboxamides and elucidating their mechanisms of action.
Future HTS campaigns will likely employ more physiologically relevant cell-based assays and high-content screening (HCS) technologies. nih.gov These approaches provide a more accurate reflection of a compound's activity in a biological system and can provide valuable information about its effects on cellular processes. The use of automated robotic systems will continue to increase the speed and efficiency of HTS, allowing for the screening of ever-larger compound libraries.
A critical aspect of target discovery is the identification of the specific proteins that a compound interacts with. Chemoproteomics has emerged as a powerful set of techniques for this purpose. researchgate.netnih.govnih.govmdpi.com Affinity-based methods involve immobilizing the compound of interest on a solid support to "pull down" its binding partners from a cell lysate. researchgate.net Activity-based protein profiling (ABPP) uses reactive probes to label entire classes of enzymes, and competition with a drug candidate can reveal its specific targets. researchgate.net These methods, coupled with mass spectrometry, can provide a global view of a compound's interactions within the proteome. chimia.ch
Once a target has been identified, detailed mechanistic studies will be necessary to understand how the compound modulates its function. This may involve a combination of biochemical assays, structural biology techniques (such as X-ray crystallography or cryo-electron microscopy), and cellular and in vivo studies.
| Technology | Application in Sulfonylpiperidine Carboxamide Research |
| High-Throughput Screening (HTS) | Rapidly screen large libraries of sulfonylpiperidine carboxamides to identify "hit" compounds with desired biological activity. nih.gov |
| High-Content Screening (HCS) | Utilize cell-based assays to gain more physiologically relevant data on the effects of compounds. nih.gov |
| Chemoproteomics | Identify the specific protein targets of active sulfonylpiperidine carboxamides within a complex biological system. researchgate.netnih.govnih.govmdpi.com |
| Mechanistic Studies | Elucidate the precise mechanism by which a compound interacts with its target and modulates its function. |
Exploration of New Biological Systems and Disease Contexts for Mechanistic Insight
While initial studies on sulfonylpiperidine carboxamides have shown promise in areas such as antimicrobial activity, there is a vast and largely unexplored landscape of potential therapeutic applications for this compound class. researchgate.net Future research will focus on expanding the biological contexts in which these compounds are investigated to uncover novel mechanisms of action and therapeutic opportunities.
A key area of exploration will be in the central nervous system (CNS). The piperidine scaffold is a common feature in many CNS-active drugs, and it is plausible that sulfonylpiperidine carboxamides could modulate neurological targets. Investigations into their effects on neurotransmitter receptors, ion channels, and enzymes involved in neuroinflammation could reveal new treatments for a range of neurological and psychiatric disorders.
The potential of these compounds in oncology is another important avenue. Many signaling pathways that are dysregulated in cancer involve enzymes that could be targeted by sulfonylpiperidine carboxamides. Screening these compounds against various cancer cell lines and in animal models of cancer could lead to the discovery of new anticancer agents.
Furthermore, the exploration of their activity in metabolic diseases, such as diabetes and obesity, is warranted. Many enzymes involved in metabolic pathways are potential drug targets, and the unique structural features of sulfonylpiperidine carboxamides may allow for the development of selective inhibitors.
Synergistic Approaches Combining Synthetic, Analytical, and Computational Chemistry
The future of drug discovery with sulfonylpiperidine carboxamide compounds lies in the seamless integration of synthetic, analytical, and computational chemistry. This synergistic approach will accelerate the entire drug discovery pipeline, from initial hit identification to lead optimization and preclinical development.
An iterative cycle of design, synthesis, and testing will be at the heart of this approach. Computational models will be used to design new compounds with predicted activity and favorable drug-like properties. These compounds will then be synthesized using high-throughput methods. Advanced analytical techniques, such as high-resolution mass spectrometry and NMR, will be used to confirm the structure and purity of the synthesized compounds. Finally, the compounds will be tested in high-throughput biological assays, and the resulting data will be fed back into the computational models to refine and improve their predictive power.
This integrated workflow will enable researchers to rapidly explore the SAR of the sulfonylpiperidine carboxamide scaffold and to optimize the properties of lead compounds. The combination of "on-the-fly" synthesis of compound libraries on a nanoscale with automated analytics and chemoinformatic analysis represents a powerful platform for accelerated discovery. rug.nl By embracing this multidisciplinary approach, the scientific community can unlock the full therapeutic potential of this promising class of molecules.
Q & A
Q. What are the critical factors in optimizing the synthesis of 1-(ethylsulfonyl)piperidine-3-carboxamide?
Methodological Answer: Key factors include:
- Catalyst Selection : Lewis acids (e.g., BF₃·OEt₂) or bases (e.g., K₂CO₃) to facilitate sulfonylation and cyclization steps .
- Reaction Conditions : Temperature control (e.g., 60–80°C for sulfonylation), solvent polarity (e.g., DCM for hydrophobic intermediates), and reaction time (monitored via TLC) to maximize yield (>70%) and purity (>95%) .
- Purification : Recrystallization from ethanol or gradient column chromatography to isolate the product .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Analytical Techniques :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to confirm purity (>95%) .
- NMR : ¹H/¹³C NMR to verify the ethylsulfonyl group (δ 1.2–1.4 ppm for CH₃, δ 3.5–3.7 ppm for SO₂CH₂) and piperidine ring conformation .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 247.1024 .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reactivity data for this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model reaction pathways, such as sulfonylation energy barriers or steric hindrance in the piperidine ring .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics to explain discrepancies in yields .
- Validation : Cross-reference computational predictions with experimental kinetic studies (e.g., Arrhenius plots) .
Q. What strategies can address inconsistent biological activity data in target validation studies?
Methodological Answer:
- Dose-Response Profiling : Conduct in vitro assays (e.g., enzyme inhibition IC₅₀) across multiple concentrations (1 nM–100 μM) to identify non-linear effects .
- Off-Target Screening : Use proteome-wide affinity chromatography or AlphaScreen technology to rule out nonspecific binding .
- Structural Modification : Introduce isotopic labels (e.g., ¹⁵N) to track metabolic stability in pharmacokinetic studies .
Q. How can reaction mechanism ambiguities in sulfonylation steps be resolved?
Methodological Answer:
- Isotopic Labeling : Use ³⁴S-labeled ethylsulfonyl chloride to trace sulfur incorporation via MS .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
- In Situ Spectroscopy : Employ FTIR or Raman to detect transient intermediates (e.g., sulfonic acid anhydrides) .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to reconcile this for formulation studies?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and hexane (non-polar) under controlled humidity .
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility .
- Crystallography : X-ray diffraction to identify polymorphic forms affecting solubility .
Q. Discrepancies in reported cytotoxicity: What experimental variables should be controlled?
Methodological Answer:
- Cell Line Validation : Use authenticated cell lines (e.g., HEK293 vs. HeLa) with Mycoplasma testing .
- Assay Conditions : Standardize incubation time (24–72 hr), serum concentration (5–10% FBS), and pH (7.4) .
- Positive Controls : Include reference compounds (e.g., doxorubicin) to calibrate assay sensitivity .
Methodological Best Practices
Q. What safety protocols are critical for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods for synthesis steps involving sulfonyl chlorides .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
